Molecular Topology and Stereochemical Complexity Differentiates This Compound from Achiral 2-Aminothiazole Building Blocks
The target compound possesses one stereogenic center at the 1-position of the N-phenylethyl side chain, resulting in a chiral molecule with an Fsp³ (fraction of sp³-hybridized carbons) value of approximately 0.14. In contrast, the closest commercial analogue, 1-[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone (CAS 31609-42-4), is achiral with an Fsp³ of 0.00 due to its planar N-phenyl substituent . The 2-phenylethyl analogue (WAY-638832, CAS 196797-05-4) is also achiral (Fsp³ ≈ 0.07, lacking the α-methyl branch) . The introduction of chirality and increased three-dimensionality has been correlated with improved clinical success rates in drug discovery campaigns, as Fsp³ enrichment generally enhances target selectivity and reduces off-target promiscuity compared to flat aromatic compounds [1].
| Evidence Dimension | Stereochemical complexity (Fsp³) and number of stereogenic centers |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.14; 1 stereogenic center; 5 rotatable bonds; molecular weight 260.36 g/mol (C₁₄H₁₆N₂OS) |
| Comparator Or Baseline | N-Phenyl analogue (CAS 31609-42-4): Fsp³ = 0.00; 0 stereogenic centers; 3 rotatable bonds; MW 232.30 (C₁₂H₁₂N₂OS). N-(2-Phenylethyl) analogue WAY-638832 (CAS 196797-05-4): Fsp³ ≈ 0.07; 0 stereogenic centers; 5 rotatable bonds; MW 260.36 (C₁₄H₁₆N₂OS, constitutional isomer) |
| Quantified Difference | Target vs. N-phenyl analogue: Fsp³ increase from 0.00 to ~0.14 (infinite relative gain); MW increase of 28.06 Da. Target vs. WAY-638832: Fsp³ increase of ~0.07; identical MW but differing spatial arrangement due to α-methyl branch. |
| Conditions | Computational molecular property calculations based on SMILES structure; Fsp³ = (number of sp³-hybridized carbons) / (total carbon count). N-Phenyl analogue: CC(=O)c1sc(Nc2ccccc2)nc1C; Target: CC(=O)c1sc(NC(C)c2ccccc2)nc1C; WAY-638832: CC(=O)c1sc(NCCc2ccccc2)nc1C. |
Why This Matters
For compound library designers and medicinal chemists, this specific compound provides stereochemical diversity and three-dimensional topology that is absent from the cheaper, flat N-phenyl and N-benzyl analogues, thereby increasing the probability of identifying selective lead compounds with favorable developability profiles.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. View Source
